1-(4-chlorophenyl)-N-(1-ethyl-1H-pyrazol-3-yl)methanesulfonamide
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Overview
Description
(4-CHLOROPHENYL)-N-(1-ETHYL-1H-PYRAZOL-3-YL)METHANESULFONAMIDE is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethyl-substituted pyrazole ring, and a methanesulfonamide moiety. Its distinct chemical properties make it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-CHLOROPHENYL)-N-(1-ETHYL-1H-PYRAZOL-3-YL)METHANESULFONAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzene with 1-ethyl-1H-pyrazole in the presence of a sulfonylating agent such as methanesulfonyl chloride. The reaction is usually carried out under controlled conditions, including specific temperatures and the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(4-CHLOROPHENYL)-N-(1-ETHYL-1H-PYRAZOL-3-YL)METHANESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In organic chemistry, (4-CHLOROPHENYL)-N-(1-ETHYL-1H-PYRAZOL-3-YL)METHANESULFONAMIDE is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways. Research has shown that derivatives of this compound exhibit activity against certain enzymes and receptors, making it a candidate for drug discovery and development.
Industry
In the materials science industry, (4-CHLOROPHENYL)-N-(1-ETHYL-1H-PYRAZOL-3-YL)METHANESULFONAMIDE is investigated for its potential use in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (4-CHLOROPHENYL)-N-(1-ETHYL-1H-PYRAZOL-3-YL)METHANESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (4-BROMOPHENYL)-N-(1-ETHYL-1H-PYRAZOL-3-YL)METHANESULFONAMIDE
- (4-FLUOROPHENYL)-N-(1-ETHYL-1H-PYRAZOL-3-YL)METHANESULFONAMIDE
- (4-METHOXYPHENYL)-N-(1-ETHYL-1H-PYRAZOL-3-YL)METHANESULFONAMIDE
Uniqueness
Compared to its analogs, (4-CHLOROPHENYL)-N-(1-ETHYL-1H-PYRAZOL-3-YL)METHANESULFONAMIDE exhibits unique reactivity due to the presence of the chlorine atom, which can participate in various substitution reactions. This makes it a versatile compound for synthetic applications and provides distinct pharmacological properties that may not be present in its analogs.
Properties
Molecular Formula |
C12H14ClN3O2S |
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Molecular Weight |
299.78 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(1-ethylpyrazol-3-yl)methanesulfonamide |
InChI |
InChI=1S/C12H14ClN3O2S/c1-2-16-8-7-12(14-16)15-19(17,18)9-10-3-5-11(13)6-4-10/h3-8H,2,9H2,1H3,(H,14,15) |
InChI Key |
BKYMXVIMSVPQQU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)NS(=O)(=O)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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